

Head-to-Head Comparison: DNA2 Inhibitors C5 (NSC-15765) and NSC-105808

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Compound of Interest		
Compound Name:	DNA2 inhibitor C5	
Cat. No.:	B1670840	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two prominent small molecule inhibitors of DNA helicase/nuclease 2 (DNA2): C5 (also known as NSC-15765) and NSC-105808. This analysis is intended to assist researchers in selecting the appropriate tool for their studies in cancer biology and drug development, focusing on targeting the DNA Damage Response (DDR) pathway.

Executive Summary

Both C5 and NSC-105808 are valuable research tools for investigating the role of DNA2 in cancer. C5 presents as a broader inhibitor, affecting multiple enzymatic activities of DNA2, which may offer a more comprehensive blockade of DNA2 function. In contrast, NSC-105808 exhibits higher potency and specificity for the nuclease function of DNA2. The choice between these two compounds will ultimately depend on the specific research question and experimental context. For studies requiring a highly specific inhibition of DNA2's nuclease activity, NSC-105808 may be the preferred agent. For broader inhibition of DNA2's roles in DNA repair and replication, C5 is a strong candidate.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for C5 and NSC-105808 based on available experimental evidence.



Parameter	C5 (NSC-15765)	NSC-105808	Reference
Target	DNA2	DNA2	[1]
Mechanism of Action	Inhibits nuclease, DNA-dependent ATPase, and helicase activities.	Specifically inhibits nuclease activity.	[2],[3]
Binding Site	Binds to the helicase domain, interfering with DNA binding.	Not explicitly defined, but selective for nuclease function.	[4]
Competitive Inhibition	Yes, competitive inhibitor of nuclease activity.	Information not available.	[2]

Table 1: Mechanism of Action

Assay	C5 (NSC-15765) IC50	NSC-105808 IC50	Reference
Human DNA2 Nuclease Activity (in vitro)	20 μΜ	1.49 μΜ	[2],[5]
Yeast DNA2 Nuclease Activity (in vitro)	Not Reported	2.0 μΜ	[5]
U2OS Osteosarcoma Cell Proliferation	Not Reported	~1-10 µM (cellular IC50)	[3]
MCF7 Breast Cancer Cell Proliferation	~7-70 µM (cellular IC50 across various cell lines)	Not Reported	[4]

Table 2: In Vitro and Cellular Potency (IC50)

Experimental Protocols



Detailed methodologies for key experiments cited in the comparison are provided below.

DNA2 Nuclease Activity Assay

This assay is designed to measure the enzymatic activity of DNA2 in cleaving a DNA substrate and to assess the inhibitory potential of compounds like C5 and NSC-105808.

Materials:

- Recombinant human DNA2 (hDNA2) protein
- Fluorescently labeled single-stranded DNA (ssDNA) or flap DNA substrate. For example, a 30-nucleotide ssDNA with a 5'-FAM fluorophore and 3'-quencher.[6]
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM NaCl, 2 mM DTT, 0.25 mg/ml BSA, and 5 mM MgCl2.
- Test compounds (C5 or NSC-105808) dissolved in DMSO.
- Stop Solution: 20 mM EDTA in 95% formamide.
- 384-well plates.
- Fluorescence plate reader.

Procedure:

- Prepare serial dilutions of the test compounds (C5 or NSC-105808) in DMSO.
- In a 384-well plate, add the assay buffer.
- Add the test compounds to the wells. Include a DMSO-only control.
- Add the fluorescently labeled DNA substrate to each well.
- Initiate the reaction by adding recombinant hDNA2 protein to each well.
- Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.



- Stop the reaction by adding the stop solution.
- Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used (e.g., 485 nm excitation and 520 nm emission for FAM).
- Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Cell Proliferation (Viability) Assay

This assay assesses the effect of C5 and NSC-105808 on the proliferation and viability of cancer cells. The MTT or resazurin assay is commonly used.

Materials:

- Cancer cell line of interest (e.g., U2OS, MCF7).
- · Complete cell culture medium.
- 96-well cell culture plates.
- Test compounds (C5 or NSC-105808) dissolved in DMSO.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Resazurin solution.
- Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl).
- · Microplate reader.

Procedure:

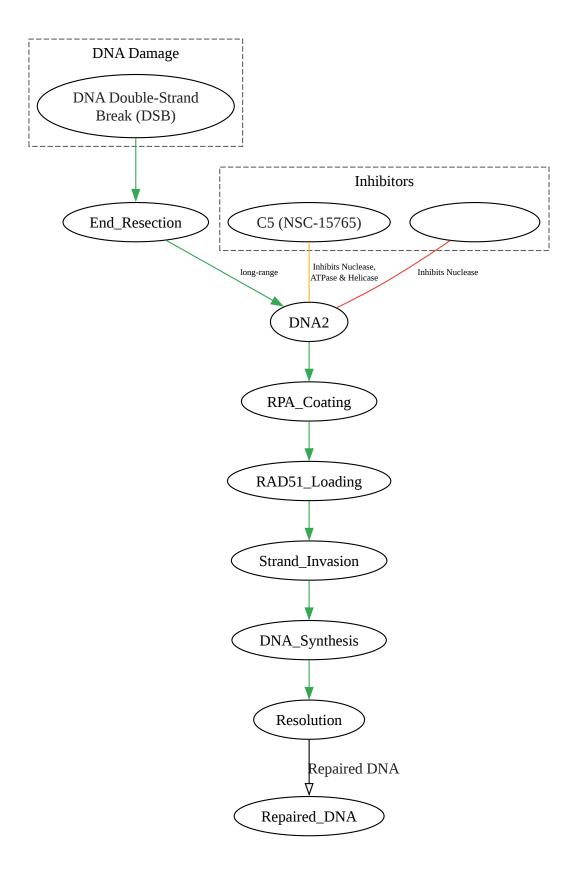
- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of the test compounds in complete culture medium.



- Remove the old medium from the wells and add the medium containing the test compounds.
 Include a DMSO-only control.
- Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
- For MTT Assay:
 - Add MTT solution to each well and incubate for 2-4 hours at 37°C.
 - Add solubilization buffer to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm.
- For Resazurin Assay:
 - Add resazurin solution to each well and incubate for 1-4 hours at 37°C.
 - Measure the fluorescence with an excitation of ~560 nm and an emission of ~590 nm.
- Calculate the percentage of cell viability for each compound concentration relative to the DMSO control and determine the IC50 value.

Mandatory Visualizations Signaling Pathway

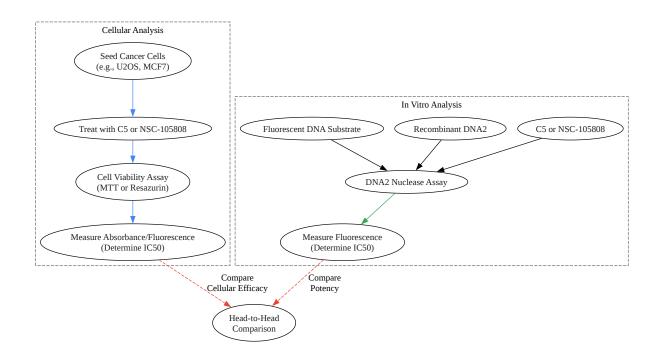




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Experimental Workflow



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